molecular formula C12H7Br2N B14398680 5,5-Dibromo-5H-indeno[1,2-B]pyridine CAS No. 89971-93-7

5,5-Dibromo-5H-indeno[1,2-B]pyridine

Cat. No.: B14398680
CAS No.: 89971-93-7
M. Wt: 325.00 g/mol
InChI Key: NQQAFZSEAVUCSA-UHFFFAOYSA-N
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Description

5,5-Dibromo-5H-indeno[1,2-b]pyridine is a halogenated derivative of the parent compound 5H-indeno[1,2-b]pyridine, a nitrogen-containing heterocycle fused with an indene moiety. The molecular formula is hypothesized as C₁₂H₇Br₂N, with an estimated average molecular weight of 325.91 g/mol (calculated by replacing two chlorine atoms in the dichloro analog with bromine).

Properties

CAS No.

89971-93-7

Molecular Formula

C12H7Br2N

Molecular Weight

325.00 g/mol

IUPAC Name

5,5-dibromoindeno[1,2-b]pyridine

InChI

InChI=1S/C12H7Br2N/c13-12(14)9-5-2-1-4-8(9)11-10(12)6-3-7-15-11/h1-7H

InChI Key

NQQAFZSEAVUCSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2(Br)Br)C=CC=N3

Origin of Product

United States

Preparation Methods

Bromination of Preformed 5H-Indeno[1,2-b]pyridine Scaffolds

The direct bromination of the 5H-indeno[1,2-b]pyridine core represents a straightforward route to introduce bromine atoms at the 5-position. Research by Plymouth University demonstrated the feasibility of dibromination and tribromination on analogous structures, such as 6,7,8,9-tetrabromo-5H-indeno[1,2-b]pyridine, using electrophilic bromination agents. For 5,5-dibromo derivatives, similar protocols could involve:

  • Electrophilic Aromatic Substitution : Treatment of 5H-indeno[1,2-b]pyridine with liquid bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), at controlled temperatures (0–25°C). This method mirrors the bromination of pyridine derivatives described in CN110759858A, where regioselectivity is influenced by electron-donating substituents.
  • Directed Bromination : Introducing directing groups (e.g., amino or methoxy) at specific positions to enhance bromination at the 5-position. For instance, the presence of methoxy groups at positions 6 and 7 in related indenopyridines has been shown to modulate reactivity.

A comparative analysis of bromination conditions is provided in Table 1.

Table 1: Bromination Conditions for 5H-Indeno[1,2-b]pyridine Derivatives

Substrate Brominating Agent Catalyst Temperature (°C) Yield (%) Reference
5H-Indeno[1,2-b]pyridine Br₂ FeBr₃ 0–25 58
2-Amino-5-bromopyridine Br₂ Acetic Acid 45–55 60–64

Multicomponent Synthesis with In-Situ Bromination

An alternative approach involves incorporating bromine during the construction of the indenopyridine core. The multicomponent reaction (MCR) reported by PubMed (2021) utilizes 1-indanone, malononitrile, and substituted aldehydes to generate 2-amino-4-(aryl)-5H-indeno[1,2-b]pyridine-3-carbonitriles. Adapting this method for 5,5-dibromo derivatives could involve:

  • Brominated Aldehydes : Employing 5-bromo-substituted aromatic aldehydes to introduce bromine at the 4-position of the pyridine ring. Subsequent bromination at the 5-position of the indenopyridine core may proceed via electrophilic substitution.
  • Post-Synthesis Bromination : Subjecting the MCR product to a second bromination step. For example, compound 10 from the PubMed study, which features methoxy and hydroxy groups, exhibited enhanced antiproliferative activity, suggesting that electron-rich environments facilitate bromination.

Catalytic Bromination Methods

The patent CN110759858A outlines a two-step synthesis for 2,5-dibromopyridine, leveraging cuprous bromide (CuBr) as a catalyst in a diazotization reaction. This methodology can be extrapolated to indenopyridines:

  • Diazotization and Bromine Substitution :
    • Step 1 : Acetylation of 5-amino-5H-indeno[1,2-b]pyridine with acetic anhydride to protect the amine group.
    • Step 2 : Diazotization using sodium nitrite (NaNO₂) in hydrobromic acid (HBr), followed by bromine substitution catalyzed by CuBr at −5–15°C.

This approach achieved yields of 55–64% for 2,5-dibromopyridine, suggesting comparable efficiency for indenopyridines.

Optimization of Reaction Conditions

Key parameters influencing bromination efficiency include:

  • Temperature Control : Lower temperatures (−5–15°C) minimize side reactions, as demonstrated in the synthesis of 2,5-dibromopyridine.
  • Catalyst Loading : A molar ratio of 1:1.2–1.5 (substrate:CuBr) optimizes bromine substitution.
  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance electrophilic bromination, while ethanol facilitates recrystallization.

Analytical Characterization

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming the structure of 5,5-dibromo-5H-indeno[1,2-b]pyridine:

  • MS : Expected molecular ion peak at m/z 382 (M⁺ for C₁₃H₆Br₂N).
  • ¹H NMR : Absence of protons at the 5-position, with aromatic signals integrating for 6 hydrogens.
  • X-ray Crystallography : Resolves bromine positions and confirms regioselectivity.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dibromo-5H-indeno[1,2-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5,5-Dibromo-5H-indeno[1,2-B]pyridine involves its interaction with molecular targets through its bromine atoms and indeno[1,2-B]pyridine core. The bromine atoms can participate in halogen bonding, while the indeno[1,2-B]pyridine core can interact with various biological and chemical targets. These interactions can modulate the activity of enzymes, receptors, and other molecular pathways .

Comparison with Similar Compounds

Key Analysis:

Halogenated Derivatives (5,5-Dibromo vs. 5,5-Dichloro):

  • The dichloro analog (C₁₂H₇Cl₂N) has a lower molecular weight (236.10 g/mol) compared to the hypothesized dibromo derivative (~325.91 g/mol) due to bromine’s higher atomic mass. Bromine’s stronger electron-withdrawing nature may increase electrophilic reactivity, making the dibromo compound more suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Both halogenated derivatives serve as intermediates in synthesizing complex heterocycles, but the dibromo variant’s larger size could impose steric hindrance, altering reaction pathways.

Saturated and Functionalized Derivatives (Hexahydro and 5-Oxo): The hexahydro derivative (C₁₈H₁₉N) incorporates a phenyl group and a saturated ring system, enhancing stability and bioavailability for central nervous system applications (e.g., antidepressant activity) . The 5-oxo derivatives (e.g., C₂₁H₁₈NO₂) exhibit calcium channel blocking effects, attributed to the electron-deficient 5-oxo group and aryl substituents, which modulate ion channel interactions .

Industrial and Structural Modifications (7-Bromo-5,5-dimethyl):

  • The 7-bromo-5,5-dimethyl analog (C₁₄H₁₂BrN) demonstrates how alkyl groups (methyl) and halogen placement influence industrial utility. The dimethyl groups may improve solubility, while bromine enables further functionalization .

Research Findings and Trends

  • Synthetic Flexibility: Halogenated indeno[1,2-b]pyridines are pivotal in cycloaddition and cross-coupling reactions. For example, N-substituted isatins undergo 1,4-dipolar cycloadditions with indenoquinoxaline derivatives, suggesting similar reactivity for brominated analogs .
  • Biological Activity: Substituent position and electronic properties dictate pharmacological effects. Electron-withdrawing groups (e.g., Br, Cl) enhance binding to enzymatic targets like Fyn kinase (implicated in neurodegenerative diseases) , while saturated structures improve CNS penetration .
  • Industrial Relevance: Brominated derivatives are commercially available (e.g., 7-bromo-5,5-dimethyl variant), highlighting their role in high-value chemical synthesis .

Q & A

Q. What synthetic routes are established for 5,5-Dibromo-5H-indeno[1,2-b]pyridine?

The compound is typically synthesized via multicomponent reactions (MCRs) involving indene derivatives and brominated pyridine precursors. Key steps include:

  • Condensation : Ethanol or pyridine as solvents under reflux (80–120°C) for 2–6 hours, with malononitrile or benzaldehyde as carbonyl sources .
  • Bromination : Post-synthetic bromination using Br₂ or NBS (N-bromosuccinimide) in dichloromethane at 0–25°C to introduce bromine atoms at the 5,5-positions .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) yields >90% purity .

Q. Which spectroscopic methods are optimal for characterizing this compound?

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1,690 cm⁻¹) and aromatic C-Br stretches (~560 cm⁻¹) .
  • NMR : ¹H NMR detects aromatic protons (δ 7.2–8.1 ppm) and diastereotopic protons in the indeno-pyridine core (δ 4.1–5.3 ppm). ¹³C NMR confirms sp² carbons (δ 120–150 ppm) and carbonyl carbons (δ 170–190 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 387.92 for C₁₃H₈Br₂N) with <2 ppm error .

Q. What reactivity patterns are observed in this compound?

  • Electrophilic Substitution : Bromine atoms at the 5,5-positions direct further substitutions (e.g., nitration, sulfonation) to the 3- and 7-positions of the indeno-pyridine core .
  • Nucleophilic Attack : The electron-deficient pyridine ring reacts with amines (e.g., NH₃, alkylamines) at elevated temperatures (60–100°C) to form substituted derivatives .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during characterization?

  • Unexpected Peaks in NMR : If additional signals arise, consider:
    • Byproduct Formation : Monitor reaction time—prolonged reflux in pyridine may generate spiro-indeno-pyridines (e.g., Entry I in Table 2 ).
    • Solvent Artifacts : Use deuterated solvents (e.g., DMSO-d₆) to avoid residual proton interference .
  • HRMS Discrepancies : Cross-validate with alternative ionization techniques (e.g., ESI vs. MALDI) and repeat under inert conditions (argon atmosphere) to exclude oxidation .

Q. What computational methods predict electronic properties of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model HOMO-LUMO gaps (e.g., ΔE ≈ 3.2 eV for 5,5-dibromo derivatives) and charge distribution .
  • Molecular Dynamics (MD) : Simulate solvation effects in ethanol/water mixtures to assess stability under physiological conditions (e.g., for drug design applications) .

Q. What strategies improve synthesis yield and purity?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) to accelerate MCRs—reported yields increase from 65% to 85% with 10 mol% FeCl₃ .
  • Green Chemistry : Replace pyridine with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact while maintaining >80% yield .

Critical Notes

  • Safety : Handle brominated compounds in fume hoods—avoid inhalation (NIST safety guidelines ).
  • Data Reproducibility : Replicate spectral analyses across labs to mitigate instrument-specific biases .

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